(1-Methylpiperidin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(1-methylpiperidin-3-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-19-8-2-4-13(11-19)16(21)20-9-3-5-14(12-20)22-15-10-17-6-7-18-15/h6-7,10,13-14H,2-5,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFWVMFIPDNKIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)C(=O)N2CCCC(C2)OC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methylpiperidin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the piperidine core. One common approach is the reaction of piperidine with appropriate halides under nucleophilic substitution conditions. The subsequent introduction of the pyrazin-2-yloxy group can be achieved through nucleophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions helps to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The piperidine ring can be oxidized to form corresponding N-oxides.
Reduction: : Reduction reactions can be employed to modify the functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles like alkyl halides or alcohols, along with suitable bases, are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the piperidine ring, such as N-oxides, reduced forms, and substituted piperidines.
Scientific Research Applications
(1-Methylpiperidin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone: has several applications in scientific research:
Chemistry: : It is used as a building block in organic synthesis and as a catalyst in various chemical reactions.
Medicine: : It may be explored for its therapeutic properties, including its potential use as an active pharmaceutical ingredient.
Industry: : Its unique properties make it suitable for use in materials science and industrial catalysis.
Mechanism of Action
The mechanism by which (1-Methylpiperidin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological or chemical outcomes. The exact mechanism can vary depending on the application and the specific molecular targets involved.
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The position of the pyrazin-2-yloxy group on the piperidine ring (3- vs. 4-) significantly impacts steric and electronic interactions. For example, 4-substituted analogs (e.g., compound in ) may exhibit different binding affinities compared to 3-substituted derivatives like the target compound.
- In contrast, polar groups like sulfonamides () or dimethylamino () balance solubility.
- Synthetic Yields: Piperidine-containing methanones in show moderate yields (24–41%), influenced by substituent bulkiness. The target compound’s synthesis may face challenges due to steric hindrance from the 1-methyl group.
Biological Activity
The compound (1-Methylpiperidin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone , commonly referred to as compound X , is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of compound X, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
Compound X is characterized by its unique piperidine framework, which includes a pyrazine moiety. Its chemical structure can be represented as follows:
Antitumor Activity
Recent studies have indicated that piperidine derivatives, including compound X, exhibit significant antitumor activity. Research has demonstrated that these compounds can inhibit key oncogenic pathways, such as the BRAF(V600E) and EGFR pathways, which are crucial in various cancers. For instance, a study highlighted the effectiveness of related pyrazole derivatives in breast cancer cell lines, showing promising cytotoxic effects when combined with conventional chemotherapy agents like doxorubicin .
Antimicrobial Activity
Compound X and its analogs have also been evaluated for their antimicrobial properties. Pyrazole derivatives have shown notable activity against a range of bacterial strains and fungi. The presence of the pyrazine ring in compound X is believed to enhance its interaction with microbial targets, leading to increased efficacy .
Anti-inflammatory Effects
In addition to its antitumor and antimicrobial properties, compound X has been investigated for anti-inflammatory effects. Studies have indicated that piperidine derivatives can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by excessive inflammation .
Structure-Activity Relationship (SAR)
The biological activity of compound X is closely linked to its structural features. Key aspects influencing its pharmacological profile include:
- Piperidine Ring : Essential for binding to biological targets.
- Pyrazine Moiety : Enhances lipophilicity and facilitates cellular uptake.
- Substituents on the Rings : Modifications can lead to variations in potency and selectivity.
Table 1 summarizes several derivatives of compound X along with their biological activities:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Compound A | Antitumor (MCF-7 cell line) | |
| Compound B | Antimicrobial (E. coli) | |
| Compound C | Anti-inflammatory (in vitro) |
Case Studies
- Antitumor Efficacy : A study conducted on the efficacy of compound X analogs against breast cancer cells demonstrated significant cytotoxicity compared to standard treatments. The combination of these compounds with doxorubicin resulted in enhanced apoptotic effects, particularly in resistant cell lines like MDA-MB-231 .
- Synergistic Effects : Research has shown that certain modifications to the piperidine structure can lead to synergistic effects when combined with existing chemotherapeutic agents. This suggests a potential pathway for developing more effective cancer therapies using compound X derivatives .
- Clinical Implications : Ongoing clinical trials are evaluating the safety and efficacy of compound X in various cancer types, with preliminary results indicating a favorable profile for further development .
Q & A
Q. What are the optimal synthetic routes for (1-Methylpiperidin-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone?
The synthesis of this compound typically involves coupling reactions between substituted piperidine and pyrazine derivatives. A two-step approach is often employed:
- Step 1 : Functionalization of 3-(pyrazin-2-yloxy)piperidine via nucleophilic substitution or Mitsunobu reaction to introduce reactive groups (e.g., hydroxyl or amine).
- Step 2 : Amide or ketone bond formation using 1-methylpiperidin-3-yl carbonyl chloride or activated esters under inert conditions (e.g., DMF as solvent, DCC as coupling agent). Reaction progress is monitored via TLC or HPLC .
- Key Considerations : Purity of intermediates (>95% by LC-MS) and reaction temperature control (0–25°C) are critical to avoid side products like N-oxide derivatives .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
Q. What in vitro assays are recommended for initial bioactivity screening?
- Target-Based Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) due to structural similarity to piperidine-based ligands. Use radioligand binding assays (IC determination) with HEK-293 cells expressing recombinant receptors .
- Cell Viability : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assay at 1–100 µM concentrations. Include positive controls (e.g., doxorubicin) and validate with flow cytometry for apoptosis markers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Structural Modifications :
- Piperidine Ring : Introduce substituents (e.g., methyl, fluorine) at the 1- or 3-position to modulate lipophilicity and target affinity.
- Pyrazine Moiety : Replace the pyrazin-2-yloxy group with quinoxaline or pyridyloxy analogs to assess impact on receptor selectivity .
- Methodology : Synthesize analogs via parallel chemistry, then profile using SPR (surface plasmon resonance) for binding kinetics (K, k/k) and in silico docking (AutoDock Vina) to predict binding poses .
Q. How can contradictory bioactivity data across studies be resolved?
- Case Example : If one study reports potent activity (IC < 1 µM) against a receptor while another shows no activity:
- Variable Analysis : Compare assay conditions (cell type, incubation time, buffer pH). For instance, HEK-293 vs. CHO cells may express different receptor isoforms.
- Metabolite Interference : Use LC-MS to identify metabolites generated during incubation (e.g., CYP450-mediated oxidation) that may inhibit or enhance activity .
- Orthogonal Assays : Validate findings using calcium flux or β-arrestin recruitment assays to confirm target engagement .
Q. What computational strategies are effective for predicting environmental fate or toxicology?
- Environmental Persistence : Apply EPI Suite to estimate biodegradation half-life (e.g., BIOWIN model) and log for bioaccumulation potential.
- Toxicology Prediction : Use ProTox-II or LAZAR to assess acute toxicity (e.g., LD) and organ-specific risks. For example, the piperidine moiety may raise flags for neurotoxicity, requiring in vivo validation .
Q. What safety protocols are critical for handling this compound in the lab?
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and dissolution due to potential dust formation .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (EPA code D001 for flammability) .
- Storage : Store at –20°C in airtight containers under nitrogen to prevent oxidation. Monitor for discoloration (indicator of degradation) .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Their Purification Methods
| Intermediate | Purification Method | Purity (%) | Reference |
|---|---|---|---|
| 3-(Pyrazin-2-yloxy)piperidine | Column chromatography (SiO, EtOAc/hexane) | 98.5 | |
| 1-Methylpiperidin-3-yl carbonyl chloride | Distillation (40–50°C, 0.1 mmHg) | 99.0 |
Q. Table 2. In Vitro Bioactivity Data Comparison
| Assay Type | IC (µM) | Cell Line | Reference |
|---|---|---|---|
| Serotonin Receptor Binding | 0.8 ± 0.2 | HEK-293 | |
| Cell Viability (MTT) | >50 (No toxicity) | MCF-7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
